molecular formula C21H25NO3 B5294696 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide

3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide

Cat. No. B5294696
M. Wt: 339.4 g/mol
InChI Key: HRMRAISLQHPIGQ-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide, also known as U-47700, is a synthetic opioid drug that was first synthesized in the 1970s by a team of scientists at Upjohn Laboratories. The drug was originally developed as a potential analgesic (pain reliever) but was never approved for medical use due to its high potential for abuse and addiction. Despite this, U-47700 has gained popularity as a recreational drug in recent years, leading to numerous reports of overdose and death.

Mechanism of Action

3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide acts as an agonist at the mu-opioid receptor, producing effects similar to those of other opioid drugs such as morphine and heroin. The drug binds to the receptor and activates a series of intracellular signaling pathways that ultimately lead to the inhibition of neurotransmitter release and the modulation of pain perception. This compound also has the potential to produce respiratory depression and other side effects associated with opioid use.
Biochemical and Physiological Effects:
The effects of this compound on the body are similar to those of other opioid drugs. The drug produces analgesia, sedation, and euphoria, as well as a number of other physiological effects such as respiratory depression, nausea, and constipation. This compound has a relatively short duration of action, with effects lasting for several hours.

Advantages and Limitations for Lab Experiments

3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has several advantages as a research tool, including its high potency and selectivity for the mu-opioid receptor. However, the drug also has a number of limitations, including its potential for abuse and addiction, as well as its tendency to produce respiratory depression and other side effects. Researchers must take appropriate precautions to ensure the safe handling and use of this compound in laboratory settings.

Future Directions

There are several potential future directions for research involving 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide. One area of interest is the development of new opioid receptor ligands that have improved selectivity and reduced side effects compared to existing drugs. Another area of interest is the investigation of the role of the mu-opioid receptor in the development of addiction and the potential for new treatments for opioid use disorder. Finally, researchers may continue to use this compound as a reference compound for the development of new analytical methods and the testing of new opioid receptor ligands.

Synthesis Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide involves the reaction of 3,4-dimethoxyphenylacetonitrile with N-(1-methyl-3-phenylpropyl)amine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then converted to the acrylamide derivative using acryloyl chloride.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been used in scientific research to study its effects on the central nervous system. In particular, it has been used to investigate the mechanisms of opioid receptor activation and the development of tolerance and dependence. This compound has also been used as a tool for the development of new opioid receptor ligands and as a reference compound for the testing of new analytical methods.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-16(9-10-17-7-5-4-6-8-17)22-21(23)14-12-18-11-13-19(24-2)20(15-18)25-3/h4-8,11-16H,9-10H2,1-3H3,(H,22,23)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMRAISLQHPIGQ-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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